molecular formula C19H19N3OS2 B2810993 N-(2,3-dimethylphenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide CAS No. 864917-07-7

N-(2,3-dimethylphenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide

Cat. No. B2810993
CAS RN: 864917-07-7
M. Wt: 369.5
InChI Key: BRLAFSTWXYSALX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such compounds often involves heterocyclization of various substrates . For example, a substrate containing the 2,3-diaryl cyclopropanes participated in Gewald-type ring-opening reaction with elemental sulfur in N, N-dimethylformamide in the presence of morpholine as the base to produce polysubstituted 2-aminothiophenes .

Scientific Research Applications

Synthesis and Characterization

  • Novel Derivative Synthesis : Novel N-(5-aryl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide derivatives, similar in structure to the compound of interest, were synthesized using a convenient and fast method, identified by IR, 1H NMR, elemental analyses, and X-ray diffraction (Yu et al., 2014).

Pharmacological Applications

  • Anticancer Activity : A related compound, N-aryl-2-((6-arylimidazo[2,1-b]thiadiazol-2-yl)thio)acetamide, demonstrated powerful cytotoxic results against breast cancer cell lines, indicating potential anticancer applications (Abu-Melha, 2021).
  • Potential as Anticancer Agents : New N-(5-substituted-1,3,4-thiadiazol-2-yl)-2-[(5-(substituted amino)-1,3,4-thiadiazol-2-yl)thio]acetamide derivatives showed promising anticancer activities, particularly against MCF7 and A549 tumor cell lines, suggesting their potential as anticancer agents (Çevik et al., 2020).

Material Science Applications

  • Crystal Structure Analysis : The structural analysis of related compounds, such as N-{2-[(5-amino-1,3,4-thiadiazol-2-yl)difluoromethyl]-4-halophenyl}acetamides, provides insights into their molecular shape and intermolecular interactions, important for material science applications (Boechat et al., 2011).

Miscellaneous Applications

  • Inhibitor Design : Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES), a related compound, is a potent inhibitor of kidney-type glutaminase (GLS), useful in probing therapeutic potential and inhibitor design (Shukla et al., 2012).

  • Chemical Reactivity Study : The study of reactions between thiadiazole derivatives and nitrogenated nucleophiles enhances understanding of their chemical reactivity, relevant for organic synthesis and drug design (Caram et al., 2003).

properties

IUPAC Name

N-(2,3-dimethylphenyl)-2-[[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3OS2/c1-12-7-9-15(10-8-12)18-21-19(25-22-18)24-11-17(23)20-16-6-4-5-13(2)14(16)3/h4-10H,11H2,1-3H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRLAFSTWXYSALX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NSC(=N2)SCC(=O)NC3=CC=CC(=C3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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